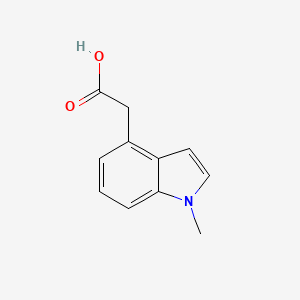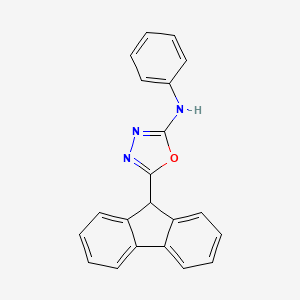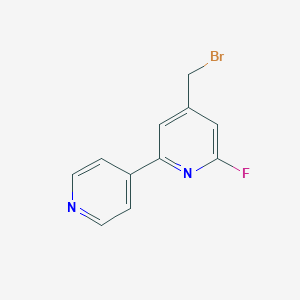![molecular formula C13H11BrN2O2 B13149687 Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)
Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate is a chemical compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The presence of a bromine atom and an ethyl ester group in this compound adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate typically involves the bromination of [2,2’-bipyridine]-5-carboxylate followed by esterification. One common method is the Suzuki cross-coupling reaction, where 6-bromo-[2,2’-bipyridine] is coupled with ethyl 2-bromobenzoate in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification steps may include recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, making it useful in electrochemical applications.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions often involve solvents like tetrahydrofuran and bases such as sodium hydride.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products
Substitution Reactions: Products include various substituted bipyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core.
Coupling Reactions: Products include more complex bipyridine structures with extended conjugation.
Aplicaciones Científicas De Investigación
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metal-protein interactions and as a probe for biological systems.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets include metal centers in enzymes and catalytic systems, and the pathways involved often relate to electron transfer and coordination chemistry.
Comparación Con Compuestos Similares
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives:
6-Bromo-[2,2’-bipyridine]: Lacks the ethyl ester group, making it less versatile in esterification reactions.
[2,2’-Bipyridine]-5-carboxylic acid: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6,6’-Dibromo-[2,2’-bipyridine]: Contains an additional bromine atom, increasing its potential for further functionalization.
The uniqueness of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate lies in its combination of a bromine atom and an ethyl ester group, providing a balance of reactivity and stability that is valuable in various applications.
Propiedades
Fórmula molecular |
C13H11BrN2O2 |
|---|---|
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
ethyl 2-bromo-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-6-7-11(16-12(9)14)10-5-3-4-8-15-10/h3-8H,2H2,1H3 |
Clave InChI |
JEWOGIPTSKGCBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)


![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)



![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)


![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)

